4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a phenylethyl group, and a trifluoromethyl group attached to a pyrimidine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored as a lead compound in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Radical Formation: Undergoing radical reactions that lead to the formation of reactive intermediates, which can interact with biological molecules.
Comparison with Similar Compounds
4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-N-(2-phenylethyl)-pyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(4-chlorophenyl)-N-(2-phenylethyl)-6-methylpyrimidin-2-amine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and bioactivity.
4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(difluoromethyl)pyrimidin-2-amine: Has a difluoromethyl group instead of a trifluoromethyl group, which may affect its stability and interactions with molecular targets.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, influencing its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15ClF3N3 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15ClF3N3/c20-15-8-6-14(7-9-15)16-12-17(19(21,22)23)26-18(25-16)24-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,24,25,26) |
InChI Key |
JQBODEFLFGTWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.